(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid

描述

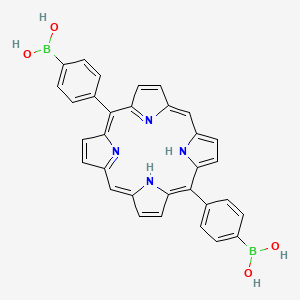

(Porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid (CAS 290356-48-8) is a porphyrin-derived diboronic acid compound. Its structure integrates a porphyrin macrocycle with two boronic acid groups positioned at the 5,15-aryl substituents (Figure 1). Porphyrins are known for their π-conjugated systems, photochemical activity, and metal-coordination capabilities, while boronic acids enable dynamic covalent bonding (e.g., with diols) and applications in sensing, drug delivery, and supramolecular chemistry .

属性

IUPAC Name |

[4-[15-(4-boronophenyl)-21,22-dihydroporphyrin-5-yl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24B2N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36,39-42H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHQWCBZYCKLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)B(O)O)C=C4)N3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24B2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid typically involves the following steps:

Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, often under acidic conditions.

Attachment of Phenylene Groups: The phenylene groups are introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated porphyrin.

Functionalization with Boronic Acid Groups:

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency.

化学反应分析

Types of Reactions

(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid can undergo various chemical reactions, including:

Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.

Reduction: Reduction reactions can also be performed on the porphyrin core, leading to different reduced forms.

Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura couplings, along with bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to porphyrin oxides, while substitution reactions can yield various substituted porphyrin derivatives.

科学研究应用

(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Employed in the study of biological systems, particularly in the development of sensors and imaging agents.

Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

作用机制

The mechanism of action of (porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid is largely dependent on its application. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species (ROS) that can kill cancer cells. The molecular targets and pathways involved include the cellular components that interact with ROS, leading to cell damage and apoptosis.

相似化合物的比较

Key Properties :

- Molecular Formula : C₃₈H₂₄B₂N₄O₄ (estimated)

- Purity : ≥98% (typical commercial grade)

- Applications: Potential use in metal-organic frameworks (MOFs), photodynamic therapy, and carbohydrate sensing .

Comparison with Structural Analogs

((Phenylazanediyl)bis(4,1-phenylene))diboronic Acid (CAS 862553-94-4)

- Structure : Features a phenylazane (aniline-derived) linker instead of porphyrin.

- Molecular Formula : C₁₈H₁₆B₂N₂O₄

- Purity : 97%

- Key Differences :

(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic Acid (CAS 97654-08-5)

- Structure : Tetraboronic acid derivative with boronic acids at all four meso-positions of the porphyrin.

- Molecular Formula : C₄₈H₃₂B₄N₄O₈ (estimated)

- Purity : 98%

- Key Differences :

(Ethyne-1,2-diylbis(4,1-phenylene))diboronic Acid (CAS 915772-85-9)

- Structure : Ethyne (C≡C) linker between boronic acid-functionalized phenyl groups.

- Molecular Formula : C₁₄H₁₂B₂O₄

- Purity : >97%

- Key Differences: Ethyne spacer provides linear geometry and electronic conjugation, improving conductivity in organic electronics. Limited biocompatibility compared to porphyrin-based analogs .

(Diazene-1,2-diylbis(4,1-phenylene))diboronic Acid (CAS 1902168-17-5)

4,4'-(1,2-Diphenylethene-1,2-diyl)bis(1,4-phenylene)diboronic Acid (CAS 1054451-31-8)

- Structure : Stilbene (1,2-diphenylethene) linker.

- Molecular Formula : C₂₆H₂₂B₂O₄

- Purity : 98%

- Key Differences :

Comparative Data Table

Key Research Findings

- Binding Affinity: Porphyrin-based diboronic acids exhibit enhanced binding to carbohydrates (e.g., glucose) due to synergistic π-π stacking (porphyrin) and boronate ester formation, achieving dissociation constants (Kd) in the nanomolar range .

- Stability : Porphyrin derivatives demonstrate superior thermal and photochemical stability compared to ethyne- or diazene-linked analogs, which degrade under prolonged UV exposure .

- Synthetic Complexity : The porphyrin core requires multi-step synthesis (e.g., Lindsey method), whereas simpler linkers like ethyne or phenylazane are accessible via Suzuki-Miyaura coupling .

生物活性

(Porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid is a synthetic compound that belongs to the porphyrin family, known for its potential applications in photodynamic therapy (PDT) and as a catalyst in various biochemical processes. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and experimental findings.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₂₄B₂N₄O₄

- Molecular Weight : 550.18 g/mol

- CAS Number : 290356-48-8

The biological activity of (porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process leads to oxidative stress in targeted cells, particularly cancer cells, resulting in apoptosis.

Anticancer Activity

Recent studies have demonstrated that porphyrin-based compounds exhibit significant anticancer properties. For instance:

- Inhibition of Topoisomerase I : A related neutral porphyrin compound was found to inhibit human Topoisomerase I (Top1), a key enzyme in DNA replication and repair. This inhibition promotes proteasome-mediated degradation of Top1 and leads to increased levels of ROS, ultimately inducing cell death in cancer cells such as MCF7 .

Case Study: Photodynamic Therapy

In a study involving 5,15-diaryl-10,20-dihalogeno porphyrins:

- Photodynamic Efficacy : The compounds demonstrated strong phototoxicity against Eca-109 tumor cells both in vitro and in vivo. The most effective compound exhibited an IC₅₀ value of 0.4 μM and generated significant amounts of singlet oxygen (k = 0.0061 s⁻¹), leading to effective tumor reduction in animal models .

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays across various cell lines:

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| II 4 | Eca-109 | 0.4 | ROS generation |

| Compound 8 | MCF7 | Not specified | Top1 inhibition |

Flow Cytometry Analysis

Flow cytometry was utilized to analyze the pathway of cell death induced by these compounds:

常见问题

Q. What are the optimal synthetic conditions for preparing (porphyrin-5,15-diylbis(4,1-phenylene))diboronic acid, and how do reaction parameters influence yield?

Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using bis(pinacolato)diboron and aryl halides. Key parameters include:

- Catalyst selection : PdCl₂(dppf)₂ or Pd(PPh₃)₄ for boronic acid coupling .

- Solvent system : DMF or DME/H₂O mixtures to stabilize intermediates .

- Temperature : 70–105°C for 3–24 hours, depending on substituent reactivity .

Yield optimization requires balancing steric effects from the porphyrin core with boronic acid accessibility.

Q. How can solubility challenges be addressed during experimental design for this compound?

Answer: The compound’s insolubility in common solvents (e.g., DCM, THF) necessitates structural modifications:

- Co-solvent systems : Use polar aprotic solvents (e.g., DMF) with controlled heating .

- Peripheral functionalization : Introduce hydrophilic groups (e.g., sulfonate, pyridyl) to enhance aqueous solubility, as demonstrated in water-soluble porphyrin copolymers .

- Microwave-assisted synthesis : Reduces aggregation during reactions .

Q. What spectroscopic techniques are critical for characterizing boronic acid-functionalized porphyrins?

Answer:

- UV-Vis/NIR : Monitor π-π* transitions (Soret band ~420 nm, Q-bands 500–700 nm) to assess electronic perturbations from boronic acid groups .

- ¹¹B NMR : Confirm boronic acid incorporation and quantify boron environments .

- Mass spectrometry (HRMS) : Validate molecular weight and purity .

Advanced Research Questions

Q. How do meso-substituents (e.g., boronic acids) influence electronic communication in porphyrin-based supramolecular systems?

Answer: Meso-substituents alter conjugation pathways and redox potentials:

- Electron-withdrawing groups (e.g., boronic acids) reduce HOMO-LUMO gaps, enhancing charge-transfer efficiency in donor-acceptor systems .

- X-ray crystallography : Reveals substituent-induced distortions in the porphyrin macrocycle (e.g., dihedral angles >10° between phenyl and porphyrin planes) .

- DFT calculations : Predict substituent effects on frontier orbitals and binding affinities .

Q. What methodological approaches are used to evaluate photodynamic therapy (PDT) potential in vitro?

Answer:

- ROS assays : Modified protocols (e.g., high-content analysis with DCFH-DA) quantify singlet oxygen generation in cancer cell lines (e.g., OE21, SKGT-4) .

- Synchrotron techniques : X-ray absorption spectroscopy (XAS) optimizes light-activated drug delivery by probing metal-porphyrin interactions .

- Cellular uptake studies : Fluorescence microscopy tracks porphyrin localization in organelles .

Q. How can computational modeling guide the design of porphyrin-based catalysts or sensors?

Answer:

- Molecular docking : Predict binding modes with biomolecular targets (e.g., Bcl-2 inhibition via electrostatic/van der Waals interactions) .

- MD simulations : Assess stability of porphyrin-fullerene conjugates in solvent environments .

- QSPR models : Correlate substituent electronic properties with catalytic activity (e.g., turnover frequency in oxidation reactions) .

Q. What strategies improve catalytic recyclability in porphyrin-based systems?

Answer:

Q. How do supramolecular interactions (e.g., host-guest chemistry) affect the assembly of porphyrin cages?

Answer:

- Diphenylglycoluril scaffolds : Template-driven assembly enables precise control over cavity size for guest encapsulation .

- Allosteric regulation : pH- or light-responsive systems modulate binding affinity for substrates like fullerenes .

- Cryo-EM/SANS : Characterize dynamic assembly processes in solution .

Q. What experimental pitfalls arise when correlating in vitro and in vivo phototoxicity data?

Answer:

- False negatives : Cellular ROS scavengers (e.g., glutathione) may mask phototoxicity in vitro .

- Light penetration limits : In vivo models require near-infrared (NIR) activatable porphyrins for deeper tissue targeting .

- Metabolic clearance : PEGylation or nanoparticle encapsulation prolongs circulation time .

Q. How can chirality in porphyrin dimers be exploited for enantioselective applications?

Answer:

- Achiral-to-chiral induction : Biphenyl linkers generate helical chirality via restricted rotation, as shown in CD spectroscopy .

- Asymmetric catalysis : Chiral pockets in dimers enable enantioselective epoxidation or C–H activation .

- CPL spectroscopy : Measures circularly polarized luminescence for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。